![molecular formula C16H17N3O B1227616 3-(1-hydroxy-5,5-dimethyl-4-phenyl-2H-imidazol-2-yl)pyridine](/img/structure/B1227616.png)
3-(1-hydroxy-5,5-dimethyl-4-phenyl-2H-imidazol-2-yl)pyridine
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Overview
Description
3-(1-hydroxy-5,5-dimethyl-4-phenyl-2H-imidazol-2-yl)pyridine is a member of pyridines.
Scientific Research Applications
pH Monitoring Applications
One significant application of compounds related to 3-(1-hydroxy-5,5-dimethyl-4-phenyl-2H-imidazol-2-yl)pyridine is in pH monitoring. A study by Kirilyuk et al. (2005) on a series of related nitroxides demonstrated their utility in pH-sensitive environments due to protonation of the amidino moiety and basic groups at the imidazole ring. This broad range of pH-sensitivity is particularly useful for biophysical and biomedical applications, including pH-monitoring in the stomach (Kirilyuk et al., 2005).
Structural Characterization and Crystal Structures
Studies on compounds structurally similar to 3-(1-hydroxy-5,5-dimethyl-4-phenyl-2H-imidazol-2-yl)pyridine have focused on their synthesis and crystal structure characterization. For example, Ma et al. (2018) investigated derivatives of 2-chloromethyl-pyridine, providing insights into their crystal structures and hydrogen-bonding interactions, which are crucial for understanding the structural dynamics of similar compounds (Ma et al., 2018).
Synthesis and Chemical Properties
The synthesis and characterization of imidazole-pyridine derivatives are a key area of research, offering insights into their properties and potential applications. Volpi et al. (2017) synthesized a series of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, exploring their optical properties and discussing their potential as emitters with large Stokes' shifts (Volpi et al., 2017).
Biomedical Applications
Another important area of research involves the exploration of imidazole-pyridine derivatives for biomedical applications. Bukowski & Janowiec (1996) synthesized various derivatives of 1-methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid, which were then tested for antituberculotic activity, highlighting the potential medical applications of these compounds (Bukowski & Janowiec, 1996).
properties
Product Name |
3-(1-hydroxy-5,5-dimethyl-4-phenyl-2H-imidazol-2-yl)pyridine |
---|---|
Molecular Formula |
C16H17N3O |
Molecular Weight |
267.33 g/mol |
IUPAC Name |
3-(1-hydroxy-5,5-dimethyl-4-phenyl-2H-imidazol-2-yl)pyridine |
InChI |
InChI=1S/C16H17N3O/c1-16(2)14(12-7-4-3-5-8-12)18-15(19(16)20)13-9-6-10-17-11-13/h3-11,15,20H,1-2H3 |
InChI Key |
ILDXDHGIXWBHLY-UHFFFAOYSA-N |
SMILES |
CC1(C(=NC(N1O)C2=CN=CC=C2)C3=CC=CC=C3)C |
Canonical SMILES |
CC1(C(=NC(N1O)C2=CN=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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